molecular formula C13H19NO3 B3057967 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde CAS No. 86759-23-1

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde

Cat. No.: B3057967
CAS No.: 86759-23-1
M. Wt: 237.29 g/mol
InChI Key: DXVVPLONEXQGLR-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C13H19NO3 It is a benzaldehyde derivative, characterized by the presence of dimethylamino and ethoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-ethoxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy or dimethylamino groups.

Major Products Formed

    Oxidation: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzoic acid.

    Reduction: 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of microtubule affinity regulating kinase 4 (MARK4), which plays a role in cancer progression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde is unique due to the presence of both dimethylamino and ethoxy groups on the benzene ring, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with specific molecular targets, such as MARK4, sets it apart from other similar compounds.

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]-3-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-16-13-9-11(10-15)5-6-12(13)17-8-7-14(2)3/h5-6,9-10H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVVPLONEXQGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513972
Record name 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86759-23-1
Record name 4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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